Cas no 2137082-49-4 ((1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol)

(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol structure
2137082-49-4 structure
商品名:(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
CAS番号:2137082-49-4
MF:C7H12N6O
メガワット:196.20977973938
CID:6073324
PubChem ID:165499119

(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
    • 2137082-49-4
    • EN300-1147497
    • インチ: 1S/C7H12N6O/c1-2-3-13-5-6(10-12-13)7(14)4-9-11-8/h5,7,14H,2-4H2,1H3/t7-/m0/s1
    • InChIKey: JUHIBPSZKAURCX-ZETCQYMHSA-N
    • ほほえんだ: O[C@@H](CN=[N+]=[N-])C1=CN(CCC)N=N1

計算された属性

  • せいみつぶんしりょう: 196.10725903g/mol
  • どういたいしつりょう: 196.10725903g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 216
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 65.3Ų

(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1147497-10g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
10g
$5467.0 2023-10-25
Enamine
EN300-1147497-1g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
1g
$1272.0 2023-10-25
Enamine
EN300-1147497-1.0g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4
1g
$1543.0 2023-06-09
Enamine
EN300-1147497-0.05g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
0.05g
$1068.0 2023-10-25
Enamine
EN300-1147497-0.25g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
0.25g
$1170.0 2023-10-25
Enamine
EN300-1147497-0.5g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
0.5g
$1221.0 2023-10-25
Enamine
EN300-1147497-2.5g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
2.5g
$2492.0 2023-10-25
Enamine
EN300-1147497-5g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4 95%
5g
$3687.0 2023-10-25
Enamine
EN300-1147497-5.0g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4
5g
$4475.0 2023-06-09
Enamine
EN300-1147497-10.0g
(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
2137082-49-4
10g
$6635.0 2023-06-09

(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol 関連文献

(1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-olに関する追加情報

Recent Advances in the Synthesis and Applications of (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS: 2137082-49-4)

The compound (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CAS: 2137082-49-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential applications in drug discovery and bioconjugation. This research briefing aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and emerging applications in pharmaceutical research.

Recent studies have highlighted the role of (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol as a versatile intermediate in click chemistry, particularly in the synthesis of triazole-based scaffolds. The presence of both an azido group and a hydroxyl group in its structure allows for efficient coupling reactions, making it a valuable building block for the development of novel bioactive molecules. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of triazole-linked glycoconjugates, which exhibited promising antimicrobial activity against drug-resistant bacterial strains.

In terms of synthetic methodology, researchers have developed optimized protocols for the preparation of (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol with improved yields and stereoselectivity. A recent publication in Organic Letters (2024) described a copper-catalyzed azide-alkyne cycloaddition (CuAAC) approach that achieved >90% yield while maintaining excellent enantiomeric purity. This advancement is particularly significant for scale-up production and potential pharmaceutical applications where chiral purity is critical.

The biological evaluation of derivatives containing the (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol moiety has revealed interesting pharmacological properties. Preliminary in vitro studies suggest that these compounds may modulate specific protein-protein interactions involved in inflammatory pathways. Research teams at several academic institutions are currently investigating the structure-activity relationships of these derivatives, with particular focus on their potential as kinase inhibitors.

From a drug delivery perspective, the azide functionality of (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol enables its conjugation with various drug molecules and nanoparticles. A 2024 study in Bioconjugate Chemistry demonstrated its successful application in creating antibody-drug conjugates (ADCs) with improved stability and targeted delivery capabilities. This development opens new possibilities for cancer therapeutics and other targeted therapies.

Looking forward, the unique properties of (1S)-2-azido-1-(1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-ol position it as a promising candidate for further development in multiple areas of pharmaceutical research. Current challenges include optimizing its metabolic stability and understanding its pharmacokinetic profile in vivo. Ongoing research efforts are expected to provide more comprehensive data on its therapeutic potential and safety profile, which will be crucial for its transition from a research chemical to a clinically relevant compound.

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